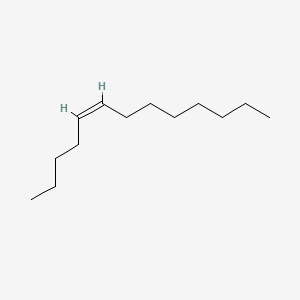

cis-5-Tridecene

Description

cis-5-Tridecene (IUPAC name: (5Z)-5-Tridecene) is a monounsaturated hydrocarbon with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol . It belongs to the alkene family, characterized by a double bond at the fifth carbon in a 13-carbon chain, with the Z (cis) stereochemistry. This compound has a CAS Registry Number of 25524-42-9 and is identified by the InChIKey VDFGUEPMNNLWOZ-LUAWRHEFSA-N .

Key properties include:

- Boiling point: Not explicitly provided in the evidence, but typical for mid-chain alkenes, estimated to range between 220–240°C.

- Stereochemical significance: The cis configuration introduces a kink in the hydrocarbon chain, reducing molecular packing efficiency compared to trans isomers, which may lower melting points and influence reactivity .

Properties

CAS No. |

25524-42-9 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(Z)-tridec-5-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9- |

InChI Key |

VDFGUEPMNNLWOZ-LUAWRHEFSA-N |

Isomeric SMILES |

CCCCCCC/C=C\CCCC |

Canonical SMILES |

CCCCCCCC=CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene: This method involves the ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene and its derivatives to prepare functional derivatives of sulfolane.

Industrial Production Methods: Industrial production methods for cis-5-Tridecene typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-5-Tridecene can undergo oxidation reactions, where it reacts with oxidizing agents to form epoxides or other oxygen-containing compounds.

Reduction: This compound can be reduced to form alkanes or other reduced products using reducing agents.

Substitution: cis-5-Tridecene can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and ozone.

Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products:

Epoxides: Formed from oxidation reactions.

Alkanes: Formed from reduction reactions.

Haloalkenes: Formed from substitution reactions.

Scientific Research Applications

cis-5-Tridecene has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-5-Tridecene involves its interaction with specific molecular targets and pathways. The double bond in its structure allows it to participate in various chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond and subsequent addition or substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on structurally analogous alkenes, the following comparisons are inferred from chemical principles and fragmentary

Table 1: Comparative Properties of cis-5-Tridecene and Hypothetical Analogues

Key Differences and Research Findings :

Stereochemical Impact :

- The cis configuration in cis-5-Tridecene introduces steric hindrance, which may reduce its efficacy in catalytic systems compared to trans isomers. For example, in transition metal catalysis (e.g., with phosphine-alkene ligands), trans alkenes often exhibit better ligand-metal coordination due to reduced steric bulk .

Double Bond Position :

- Moving the double bond closer to the chain terminus (e.g., 1-Tridecene) increases oxidative instability but enhances reactivity in polymerization or addition reactions. Mid-chain alkenes like cis-5-Tridecene are more thermally stable but less reactive in such contexts .

Analytical Behavior :

- In gas chromatography (GC), cis-5-Tridecene would elute later than its trans isomer due to stronger intermolecular interactions with polar stationary phases, a trend consistent with unsaturated hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.